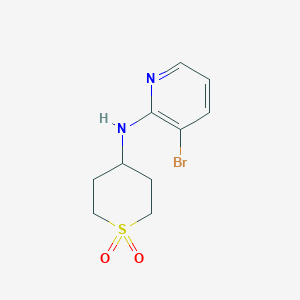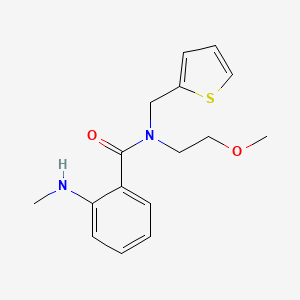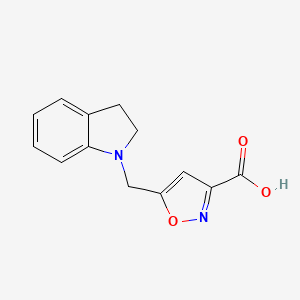![molecular formula C11H9NO4S B7588010 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid, also known as HOCPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HOCPCA is a potent and selective agonist of the G protein-coupled receptor GPR35, which is involved in various physiological processes such as inflammation, pain, and immune response. In
Mécanisme D'action
5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid acts as a selective agonist of GPR35, a G protein-coupled receptor that is widely expressed in various tissues and cells. Upon activation, GPR35 can activate different signal transduction pathways, including the cyclic AMP pathway and the G protein-coupled receptor kinase pathway. This results in the modulation of various cellular functions, such as cell proliferation, migration, and differentiation.
Biochemical and Physiological Effects
Studies have shown that 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid can modulate various physiological and biochemical processes, such as inflammation, pain, and immune response. 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, while promoting the production of anti-inflammatory cytokines such as IL-10. Additionally, 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid has been reported to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid in lab experiments is its high selectivity for GPR35, which allows for specific modulation of GPR35 signaling pathways without affecting other G protein-coupled receptors. However, one limitation of using 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid is its low solubility in water, which may limit its application in certain experimental settings.
Orientations Futures
The potential therapeutic applications of 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid in various diseases have sparked interest in further exploring its mechanism of action and potential clinical applications. Future research directions may include investigating the role of 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid in modulating other cellular functions, such as cell proliferation and differentiation, as well as exploring its potential applications in other diseases such as cancer and neurodegenerative diseases. Additionally, the development of more potent and selective 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid analogs may further enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid involves the reaction of 4-hydroxybenzenethiol with 3-bromoacrylic acid, followed by cyclization with ammonium carbonate. The resulting compound is then oxidized with potassium permanganate to yield 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid. This method has been reported to yield 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid with high purity and yield.
Applications De Recherche Scientifique
5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid can activate GPR35, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This suggests that 5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
5-[(4-hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-7-1-3-9(4-2-7)17-6-8-5-10(11(14)15)12-16-8/h1-5,13H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEQUQZWOLHRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SCC2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)

![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)

![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)





![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)